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Compound of Interest
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Cat. No.: B601506 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common spectroscopic methods for

the quantitative analysis of Griseofulvic Acid: UV-Visible (UV-Vis) Spectroscopy and High-

Performance Liquid Chromatography (HPLC). The information presented is based on published

experimental data and adheres to the International Council for Harmonisation (ICH) guidelines

for analytical method validation.[1][2][3][4][5]

Method Comparison: UV-Vis Spectroscopy vs. HPLC
Both UV-Vis spectroscopy and HPLC are powerful techniques for the quantification of

Griseofulvic Acid. However, they differ significantly in terms of their specificity, sensitivity, and

complexity.

UV-Vis Spectroscopy offers a simple, cost-effective, and rapid method for the analysis of

Griseofulvic Acid in bulk and pharmaceutical dosage forms.[6][7] This technique is based on

the principle of light absorption by the analyte at a specific wavelength.

High-Performance Liquid Chromatography (HPLC) provides a more specific and sensitive

analysis by separating Griseofulvic Acid from potential impurities and degradation products

before quantification.[8][9] This makes it a stability-indicating method, which is crucial for quality

control and stability studies.[8]
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The following tables summarize the validation parameters for both methods based on reported

experimental data.

Data Presentation: Quantitative Method Validation
Parameters
UV-Visible Spectrophotometry

Validation Parameter Reported Values References

Wavelength (λmax)
291 nm, 293 nm, 295 nm,

263.5 nm
[6][7][10][11]

Solvent
Ethanol, Methanol,

Dichloromethane
[6][7][10]

Linearity Range 1 - 6 µg/mL, 5 - 35 µg/mL [6][7]

Correlation Coefficient (R²) > 0.999 [7]

Accuracy (% Recovery) 99.62% - 100.49% [7]

Precision (% RSD) < 2% [7]

Limit of Detection (LOD) 0.03 µg/mL [6]

Limit of Quantification (LOQ) 0.10 µg/mL [6]

High-Performance Liquid Chromatography (HPLC)
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Validation Parameter Reported Values References

Column C18 (250mm x 4.6mm, 5µm) [8][9]

Mobile Phase

Methanol:Water (70:30),

Acetonitrile:0.1%

Trifluoroacetic acid (50:50)

[8][12]

Flow Rate 1.0 mL/min [8][9]

Detection Wavelength 291 nm, 290 nm, 232 nm [8][9][12]

Linearity Range
0.1 - 1.2 µg/mL, 10 - 2500

ng/mL
[8][13]

Correlation Coefficient (R²) 0.9998, 0.9996 [8][13]

Accuracy (% Recovery) 98% - 102%, 99.2% [8][13]

Precision (% RSD) < 2% [8][13]

Limit of Detection (LOD) 1 ng/mL [13]

Limit of Quantification (LOQ) 10 ng/mL [13]

Experimental Protocols
UV-Vis Spectrophotometric Method
A simple and cost-effective UV-Visible spectrophotometric method has been developed for the

quantitative estimation of Griseofulvin in bulk and pharmaceutical formulations.[6]

Solvent Selection: Ethanol is utilized as the solvent based on the solubility and stability of

Griseofulvic Acid.[6]

Preparation of Standard Stock Solution: An accurately weighed quantity of Griseofulvin

working standard is dissolved in the solvent to obtain a known concentration.

Determination of Absorption Maximum (λmax): The standard solution is scanned in the UV

range (200-400 nm) to determine the wavelength of maximum absorbance. For Griseofulvin

in ethanol, the λmax is observed at 295 nm.[6]
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Preparation of Calibration Curve: Serial dilutions are prepared from the stock solution to

obtain concentrations within the linear range (e.g., 1-6 µg/mL).[6] The absorbance of each

solution is measured at the λmax. A calibration curve is plotted with absorbance versus

concentration.

Sample Preparation: For tablet dosage forms, a quantity of powdered tablets equivalent to a

specific amount of Griseofulvin is dissolved in the solvent, sonicated, and diluted to a

suitable concentration for analysis.[6]

Quantification: The absorbance of the sample solution is measured at the λmax, and the

concentration of Griseofulvic Acid is determined from the calibration curve.

HPLC Method
A stability-indicating reversed-phase HPLC method has been developed for the determination

of Griseofulvin.[8]

Chromatographic System: The analysis is performed using a C18 column (e.g., Shiseido

C18, 250 mm × 4.6 mm, 5μm) at ambient temperature.[8]

Mobile Phase: An isocratic mobile phase consisting of a mixture of Methanol and Water

(70:30) is commonly used.[8]

Flow Rate: The mobile phase is pumped at a flow rate of 1.0 ml/minute.[8]

Detection: UV detection is carried out at 291 nm.[8]

Preparation of Standard Solution: A standard solution of Griseofulvin is prepared in the

mobile phase.

Sample Preparation: For pharmaceutical dosage forms, the sample is prepared by dissolving

the formulation in the mobile phase, followed by filtration.

Injection and Analysis: A specific volume of the standard and sample solutions are injected

into the chromatograph, and the peak areas are recorded. The concentration of Griseofulvin

in the sample is calculated by comparing its peak area with that of the standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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